molecular formula C21H27ClN2O3S B2750077 Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329840-42-7

Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2750077
CAS No.: 1329840-42-7
M. Wt: 422.97
InChI Key: OYMFMHCMHDCEGQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains an amide group (-CONH2), an ester group (-COO-), and a thieno group (a sulfur-containing ring), which could significantly affect its reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the amide group might participate in hydrolysis or condensation reactions, and the ester group might undergo reactions such as saponification or transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : A study detailed an expedient phosphine-catalyzed [4 + 2] annulation process, which synthesized highly functionalized tetrahydropyridines. This method demonstrates the compound's relevance in constructing complex heterocyclic frameworks with high regioselectivity and excellent yields, offering a versatile approach for synthesizing pyridine derivatives (Zhu, Lan, & Kwon, 2003).

  • Heterocyclic Synthesis and Antimicrobial Activity : Another research explored the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. This study showcases the compound's potential in generating bioactive molecules with antimicrobial properties, highlighting its application in developing new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Novel Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines Synthesis

    : Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, and related systems demonstrates the compound's role in generating diverse heterocyclic structures. Such studies contribute to the expansion of synthetic methodologies and the exploration of new chemical entities with potential pharmaceutical applications (Bakhite, Al-Sehemi, & Yamada, 2005).

Potential Biological Activities

  • Antimycobacterial Agents : A study on the synthesis and discovery of tetrahydro-pyridines and pyridines as antimycobacterial agents provides insight into the compound's potential for treating tuberculosis. The research identified specific derivatives showing significant inhibitory activity against Mycobacterium tuberculosis, underscoring the importance of heterocyclic compounds in developing new therapeutic options for infectious diseases (Raju et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyridine derivatives exhibit biological activity and are used in pharmaceuticals .

Future Directions

Pyridine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research might explore new synthesis methods, potential uses, and mechanisms of action for this compound .

Properties

IUPAC Name

ethyl 6-ethyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.ClH/c1-3-23-13-12-16-17(14-23)27-20(19(16)21(25)26-4-2)22-18(24)11-10-15-8-6-5-7-9-15;/h5-9H,3-4,10-14H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMFMHCMHDCEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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